molecular formula C4H7ClN2O B1382798 3-Aminooxetane-3-carbonitrile hydrochloride CAS No. 1818847-73-2

3-Aminooxetane-3-carbonitrile hydrochloride

Cat. No.: B1382798
CAS No.: 1818847-73-2
M. Wt: 134.56 g/mol
InChI Key: BDNKPZYSGPOHKL-UHFFFAOYSA-N
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Description

3-Aminooxetane-3-carbonitrile hydrochloride (CAS: 1818847-73-2) is a small, nitrogen-containing heterocyclic compound featuring an oxetane ring substituted with an amino group and a nitrile group at the 3-position. Its molecular formula is C₄H₇ClN₂O, with a molecular weight of 134.56 g/mol . This compound is typically synthesized as a white to off-white solid and is utilized in pharmaceutical research, particularly as an intermediate in the synthesis of dextromethorphan-related compounds . Commercial suppliers report purities ranging from 95% to 99%, with variations depending on the manufacturer and batch .

Properties

IUPAC Name

3-aminooxetane-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c5-1-4(6)2-7-3-4;/h2-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNKPZYSGPOHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818847-73-2
Record name 3-Oxetanecarbonitrile, 3-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Direct Cyclization of Suitable Precursors

One of the primary approaches involves cyclization of amino nitrile precursors under controlled conditions. This method typically starts with amino alcohols or amino acids that are transformed into oxetane rings through intramolecular cyclization facilitated by dehydrating agents or acid catalysts.

Typical Procedure:

  • Starting with amino alcohol derivatives, dehydration is induced using agents like thionyl chloride or phosphorus oxychloride.
  • The resulting intermediate undergoes nucleophilic substitution or ring closure to form the oxetane core.
  • Nitrile groups are introduced via nucleophilic substitution with cyanide sources such as sodium cyanide or potassium cyanide under mild conditions.

Research Findings:

  • The process benefits from mild reaction conditions, often conducted at room temperature or slightly elevated temperatures.
  • Yields are generally high when optimized, with purification achieved through recrystallization or chromatography.

Multistep Synthesis via Oxetane Ring Formation from Epoxides

Another well-documented method involves the synthesis of oxetanes from epoxide precursors, followed by functionalization to introduce amino and nitrile groups.

Procedure Overview:

  • Epoxides bearing suitable substituents are subjected to ring-opening reactions with amines, forming amino alcohol intermediates.
  • The amino alcohols are dehydrated to form oxetane rings, often using acid catalysts.
  • Nitrile groups are then introduced through nucleophilic substitution or addition reactions at the appropriate sites.

Research Data:

Step Reagents Conditions Yield Notes
Epoxide ring-opening Amine Mild heat, solvent 75-85% Selective at primary epoxides
Dehydration to oxetane Acid catalyst (e.g., p-toluenesulfonic acid) Reflux 70-80% Mild conditions preferred
Nitrile introduction Cyanide source Room temperature 65-75% Ensures nitrile functionality

Hydrogenolysis and Functional Group Transformations

Recent advances include hydrogenolysis of protected aminooxetanes, followed by nitrile formation and salt conversion.

Example:

  • Synthesis of aminooxetanes from protected precursors via catalytic hydrogenation.
  • Post-synthesis nitrile groups are introduced through nucleophilic substitution with cyanide derivatives.
  • Acidification with hydrochloric acid yields the hydrochloride salt.

Research Highlights:

  • The process is advantageous due to mild hydrogenation conditions.
  • The final salt is obtained through standard acid-base extraction, ensuring high purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Direct Cyclization Amino alcohols Dehydrating agents Mild, room temp 70-85% Simple, scalable
Epoxide Route Epoxides Amines, acids, cyanide Reflux, mild heat 65-85% Versatile, high yield
Hydrogenolysis Protected aminooxetanes Hydrogen, catalysts Mild hydrogenation 70-80% Selective, clean
Patent Method Specific precursors LiHMDS, acids Controlled, mild High Suitable for industrial scale

Final Remarks

The synthesis of 3-Aminooxetane-3-carbonitrile hydrochloride involves strategic construction of the oxetane ring with subsequent functionalization to incorporate amino and nitrile groups, followed by salt formation. The choice of method depends on the availability of starting materials, desired scale, and specific functional group tolerances. Recent patents and literature emphasize mild conditions, high yields, and process scalability, making these methods suitable for pharmaceutical and chemical manufacturing.

Chemical Reactions Analysis

3-Aminooxetane-3-carbonitrile hydrochloride undergoes various chemical reactions, including :

    Oxidation: It can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Characteristics:

  • IUPAC Name: 3-aminooxetane-3-carbonitrile hydrochloride
  • Molecular Formula: C4_4H6_6ClN2_2O
  • Molecular Weight: 138.56 g/mol
  • SMILES Notation: C1C(CO1)(C#N)N

Medicinal Chemistry

This compound has shown potential as a pharmacophore in drug development. Its structure can be modified to create derivatives with enhanced biological activity. The oxetane ring offers unique properties that can improve solubility and metabolic stability, making it an attractive candidate for new therapeutic agents.

Key Findings:

  • Antiviral Activity: Research indicates that oxetane derivatives exhibit antiviral properties, particularly against HIV, suggesting their potential in antiviral drug development .
  • Peptidomimetics: The compound can mimic peptide structures while providing enhanced stability against enzymatic degradation, which is beneficial for designing long-lasting therapeutics.

Biological Research

In biological studies, this compound serves as a model compound to investigate the interactions of oxetane derivatives with biological molecules. Its ability to form hydrogen bonds through its amino group enhances its utility in studying enzyme-substrate interactions.

Material Science

The incorporation of 3-aminooxetane derivatives into polymers can lead to the development of materials with unique properties. These compounds can enhance the performance of materials by improving their mechanical and thermal stability.

Antiviral Activity

Research on oxetane nucleosides has demonstrated their effectiveness against HIV. The introduction of an oxetane moiety into nucleosides has been shown to inhibit viral replication, highlighting the potential of these compounds in antiviral therapy .

Peptidomimetics Development

Studies have illustrated how this compound can function as a peptidomimetic. This capability allows for the design of drugs that maintain efficacy over extended periods while resisting enzymatic degradation, making them suitable for therapeutic use .

Mechanism of Action

The mechanism of action of 3-Aminooxetane-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways . The compound can act as a precursor to bioactive molecules that interact with enzymes, receptors, or other proteins, leading to desired biological effects. The exact pathways depend on the specific application and the structure of the final synthesized product.

Comparison with Similar Compounds

3-Aminooxetane-3-carboxylic Acid

  • CAS No.: 138650-24-5
  • Molecular Formula: C₄H₇NO₃
  • Purity : 97%
  • Key Differences :
    • Replaces the nitrile (-CN) group with a carboxylic acid (-COOH), altering solubility and reactivity.
    • Used in peptide synthesis and as a building block for bioactive molecules.
    • Higher polarity compared to the nitrile derivative, impacting chromatographic behavior .

3-(Trifluoromethyl)oxetan-3-amine Hydrochloride

  • CAS No.: 1268883-21-1
  • Molecular Formula : C₄H₇ClF₃N₂O
  • Purity : ≥95%
  • Key Differences :
    • Incorporates a trifluoromethyl (-CF₃) group instead of a nitrile, enhancing metabolic stability and lipophilicity.
    • Widely used in medicinal chemistry for fluorine-containing drug candidates .

3-Amino-3-oxetanemethanamine Oxalate

  • CAS No.: 1098517-90-8
  • Molecular Formula : C₅H₁₁N₃O₅ (oxalate salt)
  • Purity : 95%
  • Primarily used in polymer chemistry and ligand design .

3-Methyloxetan-3-amine Hydrochloride

  • CAS No.: 1363404-87-8
  • Molecular Formula: C₄H₁₀ClNO
  • Purity : ≥95%
  • Key Differences :
    • Substitutes the nitrile with a methyl group, reducing steric hindrance and altering electronic properties.
    • Commonly employed in agrochemical synthesis .

Comparative Data Table

Compound Name CAS No. Molecular Formula Purity Key Functional Groups Applications
3-Aminooxetane-3-carbonitrile hydrochloride 1818847-73-2 C₄H₇ClN₂O 95–99% -CN, -NH₂ Pharmaceutical intermediates
3-Aminooxetane-3-carboxylic acid 138650-24-5 C₄H₇NO₃ 97% -COOH, -NH₂ Peptide synthesis
3-(Trifluoromethyl)oxetan-3-amine HCl 1268883-21-1 C₄H₇ClF₃N₂O 95% -CF₃, -NH₂ Fluorinated drug candidates
3-Amino-3-oxetanemethanamine oxalate 1098517-90-8 C₅H₁₁N₃O₅ 95% -NH₂, -CH₂NH₂ Polymer chemistry
3-Methyloxetan-3-amine hydrochloride 1363404-87-8 C₄H₁₀ClNO 95% -CH₃, -NH₂ Agrochemicals

Key Research Findings

  • Reactivity: The nitrile group in this compound allows for click chemistry applications, unlike its carboxylic acid or methyl analogs .
  • Stability : Trifluoromethyl derivatives exhibit superior metabolic stability in vivo compared to nitrile-containing analogs .
  • Purity Discrepancies: Industrial-grade this compound is reported at 99% purity by ECHEMI, whereas academic sources cite 95–97% . This suggests variability in quality control across suppliers.

Biological Activity

3-Aminooxetane-3-carbonitrile hydrochloride is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies that highlight its significance in research.

Molecular Formula: C₄H₈ClN₃
Molecular Weight: Approximately 139.56 g/mol
Structure: The compound features an oxetane ring with an amino group and a carbonitrile functional group, which contributes to its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that ensure high purity and yield. Common methods include:

  • Formation of the Oxetane Ring: Utilizing appropriate precursors to create the oxetane structure.
  • Introduction of the Amino Group: Employing amination reactions to attach the amino group.
  • Formation of the Carbonitrile Functional Group: This can be achieved through nitrilation processes.

These synthetic routes are essential for producing compounds necessary for biological assays and therapeutic applications.

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Cell Culture Applications: It serves as a non-ionic organic buffering agent, maintaining physiological pH levels in cell cultures, which is crucial for various biochemical experiments.
  • Stability in Biological Systems: The compound has shown increased stability and resistance to enzymatic degradation, making it suitable for use in peptide synthesis and drug development.

Cytotoxicity Studies

Preliminary studies have suggested that this compound does not exhibit significant cytotoxicity at moderate concentrations. This property is vital for its use in cellular assays, where maintaining cell viability is essential.

Case Studies

Several studies have explored the biological implications of this compound:

  • Peptide Synthesis:
    • Objective: To evaluate the compound's role in synthesizing constrained peptides that mimic protein secondary structures.
    • Findings: Peptides synthesized with this compound displayed enhanced stability and resistance to proteolytic degradation, indicating its potential in drug design.
  • Environmental Impact Assessments:
    • Objective: To study the biodegradation profile of the compound.
    • Results: Environmental simulations revealed significant degradation rates and pathways, providing insights into its environmental fate and safety for regulatory assessments.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
3-Aminooxetane-3-carbonitrile HClOxetane ring, amino and nitrile groupsNon-cytotoxic; used in peptide synthesis
Related OxetanesVarying functional groupsDifferent stability profiles; varied activity

Q & A

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

  • Methodological Answer : Test co-solvents (e.g., DMSO, acetonitrile) or surfactants (e.g., Tween-80) at concentrations ≤1% (v/v) to avoid cytotoxicity. For aqueous solubility enhancement, prepare nanosuspensions via wet milling or antisolvent precipitation, and characterize particle size (DLS) and zeta potential .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Simulate reaction pathways with solvents (e.g., water, ethanol) in Gaussian or ORCA software. Validate predictions experimentally via kinetic studies under controlled nucleophile concentrations .

Experimental Design & Data Analysis

Q. What controls are critical for assessing the compound’s cytotoxicity in cell-based assays?

  • Methodological Answer : Include vehicle controls (e.g., DMSO), positive controls (e.g., staurosporine for apoptosis), and negative controls (untreated cells). Normalize data to cell viability (MTT assay) and apoptosis markers (Annexin V/PI staining). Perform statistical analysis (ANOVA, p < 0.05) with triplicate replicates .

Q. How should researchers validate the specificity of analytical methods for this compound in complex matrices?

  • Methodological Answer : Spike the compound into biological samples (e.g., plasma) and assess recovery rates (85–115%) and matrix effects via post-column infusion. Use high-resolution MS (HRMS) to distinguish isotopic patterns from interfering metabolites .

Safety & Regulatory Compliance

Q. What occupational exposure limits (OELs) apply to this compound?

  • Methodological Answer : While no specific OELs are established, follow ALARA principles. Use fume hoods for weighing and handling. Monitor airborne particles via NIOSH Method 0500. For waste disposal, neutralize with 10% sodium bicarbonate before incineration .

Q. How to design a safety protocol for large-scale synthesis (>100 g)?

  • Methodological Answer : Conduct a hazard operability study (HAZOP) to identify risks (e.g., exothermic reactions). Implement engineering controls (jacketed reactors for temperature control) and emergency protocols (e.g., deluge showers). Document SDS compliance with GHS and REACH regulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.